molecular formula C17H19N3O4 B2865087 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380100-96-7

4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2865087
CAS RN: 2380100-96-7
M. Wt: 329.356
InChI Key: LXBUFZWPFFEFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as DMF-PyP, is a novel compound that has gained attention in the field of biomedical research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is complex and involves multiple pathways. In neurodegenerative diseases, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one acts as an antioxidant and anti-inflammatory agent by activating the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway and inhibiting the NF-κB signaling pathway. In cancer, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In inflammation, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have various biochemical and physiological effects, depending on the specific application. In neurodegenerative diseases, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one reduces oxidative stress and inflammation, as well as improves mitochondrial function. In cancer, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibits the growth and metastasis of cancer cells, induces apoptosis, and suppresses angiogenesis. In inflammation, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, one of the limitations is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and pharmacodynamics.

Future Directions

For 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one research include the development of novel drug delivery systems, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other biomedical fields. Additionally, further studies are needed to elucidate the underlying mechanisms of 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in various diseases and to optimize its therapeutic efficacy.

Synthesis Methods

4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can be synthesized through a multistep process, which involves the reaction of 2-methoxypyridine-4-carboxylic acid with 2,5-dimethylfuran-3-carboxylic acid, followed by the coupling with piperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The final product can be obtained through purification using column chromatography.

Scientific Research Applications

4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied for its potential therapeutic applications in various biomedical fields, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has shown neuroprotective effects by reducing oxidative stress and inflammation, as well as improving mitochondrial function. In cancer, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation, 4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB signaling pathway.

properties

IUPAC Name

4-(2,5-dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-8-14(12(2)24-11)17(22)19-6-7-20(16(21)10-19)13-4-5-18-15(9-13)23-3/h4-5,8-9H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBUFZWPFFEFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylfuran-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

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